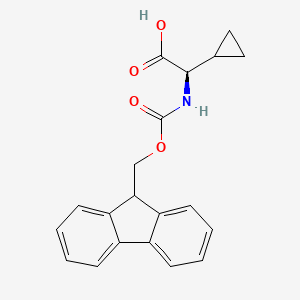

Fmoc-D-cyclopropylglycine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-cyclopropyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO4/c22-19(23)18(12-9-10-12)21-20(24)25-11-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,12,17-18H,9-11H2,(H,21,24)(H,22,23)/t18-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMLZBPTXRMNAFP-GOSISDBHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC1[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to Fmoc-D-cyclopropylglycine: A Keystone for Innovative Peptide Drug Discovery

For researchers, medicinal chemists, and professionals in drug development, the quest for novel peptide therapeutics with enhanced potency, stability, and specificity is a continuous endeavor. The incorporation of unnatural amino acids is a powerful strategy in this pursuit, and among these, Fmoc-D-cyclopropylglycine has emerged as a valuable building block. This guide provides a comprehensive technical overview of this compound, from its fundamental properties to its strategic implementation in solid-phase peptide synthesis (SPPS), empowering researchers to leverage its unique characteristics in their quest for next-generation peptide drugs.

Unveiling the Potential: The Strategic Advantage of the Cyclopropyl Moiety

The introduction of a cyclopropyl group onto the glycine backbone imparts significant and desirable attributes to a peptide. The rigid, three-membered ring of the cyclopropyl group introduces conformational constraints, which can lock the peptide backbone into a bioactive conformation, potentially increasing its binding affinity and selectivity for its target.[1] Furthermore, the steric bulk of the cyclopropyl group can shield adjacent peptide bonds from enzymatic degradation, thereby enhancing the metabolic stability and in vivo half-life of the peptide therapeutic.[2] The D-configuration of this amino acid further contributes to proteolytic resistance, as proteases typically recognize L-amino acids. The strategic incorporation of this compound is therefore a key tool in structure-activity relationship (SAR) studies, allowing for the fine-tuning of a peptide's pharmacological profile.[2]

Core Properties and Structural Attributes of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental to its effective use in peptide synthesis.

Chemical Structure

This compound, systematically named (R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-cyclopropylacetic acid, possesses a unique structure characterized by the Fmoc protecting group attached to the alpha-amino group of D-cyclopropylglycine.

Figure 1. Chemical structure of this compound.

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that while a definitive melting point for this specific compound is not consistently reported in the literature, values for structurally similar compounds suggest a relatively high melting point. Similarly, precise solubility data is not widely available, and empirical determination in the desired solvent system is recommended.

| Property | Value | Source(s) |

| CAS Number | 923012-40-2 | [2][3][4][5] |

| Molecular Formula | C₂₀H₁₉NO₄ | [2][3][4][5] |

| Molecular Weight | 337.37 g/mol | [2][3][4][5] |

| Appearance | White powder | [2][4] |

| Optical Rotation | [α] ২০/D -15 ± 2° (c=1 in MeOH) | [2][4] |

| Purity | ≥ 99% (HPLC) | [2][4] |

| Storage | 0-8 °C | [2][4] |

Navigating the Synthesis: Incorporation of this compound via SPPS

The successful incorporation of this compound into a peptide sequence relies on a sound understanding of solid-phase peptide synthesis (SPPS) principles, with special considerations for its sterically hindered nature.

The Fmoc/tBu Strategy: A Robust Framework

The widely adopted Fmoc/tBu (tert-butyl) strategy provides a mild and efficient methodology for SPPS. The Fmoc group, which protects the α-amino group, is labile to basic conditions (typically 20% piperidine in DMF), while the side-chain protecting groups (where applicable) are cleaved with strong acid (e.g., trifluoroacetic acid) at the end of the synthesis. This orthogonal protection scheme is well-suited for the incorporation of a wide range of amino acids, including this compound.

Coupling Strategies for a Sterically Hindered Residue

The primary challenge in coupling this compound lies in the steric hindrance presented by the cyclopropyl group. This can slow down the coupling reaction and lead to incomplete acylation. To overcome this, the choice of coupling reagent and reaction conditions is critical.

Recommended Coupling Reagents:

-

Uronium/Aminium Salts: Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are highly effective for coupling sterically hindered amino acids.[6][7] HATU is often preferred as it is generally more reactive and can lead to faster and more complete couplings with a lower risk of racemization.[6][7]

-

Carbodiimides with Additives: The combination of a carbodiimide, such as DIC (N,N'-diisopropylcarbodiimide), with an additive like HOBt (1-hydroxybenzotriazole) or Oxyma Pure® (ethyl (hydroxyimino)cyanoacetate) is a cost-effective and efficient method. The additive acts as a catalyst and suppresses side reactions.

Workflow for Incorporating this compound in SPPS:

Caption: General workflow for the incorporation of this compound in SPPS.

Potential Side Reactions and Mitigation Strategies

While SPPS is a robust technique, several side reactions can occur, particularly when dealing with sterically hindered residues.

-

Incomplete Coupling: As mentioned, the steric bulk of the cyclopropyl group can lead to incomplete coupling. To mitigate this, a "double coupling" strategy can be employed, where the coupling step is repeated with fresh reagents. Monitoring the reaction with a qualitative test for free amines, such as the Kaiser test, is crucial.

-

Racemization: Although the risk is generally low with urethane-based protecting groups like Fmoc, racemization can occur, especially with prolonged activation times or the use of strong bases. Using an appropriate coupling reagent like HATU and minimizing pre-activation times can help to suppress this side reaction.[6]

-

Diketopiperazine Formation: This is a common side reaction that can occur after the coupling of the second amino acid, leading to the cleavage of the dipeptide from the resin. This is more prevalent with proline or glycine at the C-terminus. While not specific to cyclopropylglycine, it is a general consideration in SPPS.

Experimental Protocol: Manual Coupling of this compound

This protocol provides a step-by-step guide for the manual coupling of this compound onto a resin-bound peptide using HATU as the coupling reagent.

Materials:

-

Fmoc-protected peptide-resin (pre-swollen in DMF)

-

This compound

-

HATU

-

N,N-Diisopropylethylamine (DIPEA)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

20% (v/v) Piperidine in DMF

-

Dichloromethane (DCM)

-

Methanol (MeOH)

-

Solid-phase synthesis vessel

-

Shaker or bubbler for agitation

Procedure:

-

Fmoc Deprotection:

-

Treat the resin with 20% piperidine in DMF for 3 minutes. Drain.

-

Repeat the treatment with 20% piperidine in DMF for 10 minutes. Drain.

-

Wash the resin thoroughly with DMF (5 x 1 min).

-

-

Preparation of the Coupling Solution (Pre-activation):

-

In a separate vial, dissolve this compound (3 equivalents relative to the resin loading) and HATU (2.9 equivalents) in DMF.

-

Add DIPEA (6 equivalents) to the solution and vortex briefly. Allow the solution to pre-activate for 1-2 minutes.

-

-

Coupling Reaction:

-

Immediately add the activated amino acid solution to the deprotected peptide-resin.

-

Agitate the reaction mixture at room temperature for 1-2 hours. Due to the steric hindrance of this compound, a longer coupling time is recommended.

-

-

Monitoring the Coupling:

-

Take a small sample of the resin beads and perform a Kaiser test to check for the presence of free primary amines. A blue color indicates an incomplete reaction.

-

-

Washing:

-

Once the coupling is complete (Kaiser test is negative/yellow), drain the reaction solution.

-

Wash the resin thoroughly with DMF (5 x 1 min), DCM (3 x 1 min), and finally with MeOH (3 x 1 min).

-

Dry the resin under vacuum.

-

-

(Optional) Double Coupling:

-

If the Kaiser test is positive after the initial coupling, repeat steps 2, 3, and 5.

-

Impact on Peptide Structure and Function: A Conformational Lock

The incorporation of D-cyclopropylglycine introduces a significant conformational constraint on the peptide backbone. The rigid cyclopropyl ring restricts the phi (Φ) and psi (Ψ) dihedral angles of the amino acid residue, leading to a more defined local conformation. This pre-organization can favor a specific secondary structure, such as a β-turn, which is often crucial for receptor binding.[1] By reducing the conformational entropy of the unbound peptide, the entropic penalty of binding to its target is lowered, which can translate to a higher binding affinity.[8]

The D-configuration of the amino acid can also induce specific turns in the peptide chain, further influencing its three-dimensional structure and biological activity. The precise conformational impact will depend on the position of the D-cyclopropylglycine residue within the peptide sequence and the nature of the surrounding amino acids.

Characterization and Analysis

Thorough characterization of this compound and the resulting peptides is essential to ensure quality and purity.

-

-

¹H and ¹³C NMR: Will confirm the presence of the Fmoc group, the cyclopropyl ring, and the glycine backbone.

-

IR Spectroscopy: Will show characteristic peaks for the carbamate, carboxylic acid, and aromatic functionalities.

-

Mass Spectrometry: Will confirm the molecular weight of the compound.

-

-

Analysis of Peptides:

-

HPLC: To assess the purity of the crude and purified peptide.

-

Mass Spectrometry: To confirm the correct mass of the synthesized peptide.

-

NMR Spectroscopy: For structural elucidation of the final peptide, particularly to understand the conformational effects of the incorporated D-cyclopropylglycine.

-

Conclusion: A Powerful Tool for Peptide Innovation

This compound is a valuable and versatile building block for the synthesis of novel peptide therapeutics. Its unique ability to impart conformational rigidity and enhance metabolic stability makes it a powerful tool for medicinal chemists seeking to optimize the pharmacological properties of peptide-based drugs. While its steric hindrance presents a synthetic challenge, the use of potent coupling reagents and optimized protocols allows for its efficient incorporation into peptide sequences. By understanding the fundamental properties and synthetic nuances of this compound, researchers can unlock its full potential to design and develop the next generation of innovative and effective peptide therapies.

References

- BenchChem. (2025). HATU vs. HBTU for the Coupling of Sterically Hindered Fmoc-Aib-OH. BenchChem Technical Support Center.

- BenchChem. (2025). A Comparative Guide to the Coupling Efficiency of HBTU and HATU for Boc-L-Ile-OH. BenchChem Technical Support Center.

- BenchChem. (2025). Optimizing Coupling Reactions for Sterically Hindered Amino Acids. BenchChem Technical Support Center.

- Katritzky, A. R., et al. (2007). Efficient peptide coupling involving sterically hindered amino acids. The Journal of Organic Chemistry, 72(15), 5794–5801.

-

Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

- BenchChem. (2025). Optimizing Fmoc-Amino Acid Solubility in DMF. BenchChem Technical Support Center.

- Bojarska, J., et al. (2022). Supramolecular synthon hierarchy in cyclopropyl-containing peptide-derived compounds. CrystEngComm, 24(46), 8372-8389.

- Aapptec Peptides. (n.d.). Coupling Reagents.

- Wang, Y., et al. (2014). Highly efficient condensation of sterically hindered amino acid fmoc-arg(Pbf)-OH and rink amide-AM resin.

- El-Sayed, N. N. E., et al. (2025).

- Dass, S., et al. (2022). Identification of a poly-cyclopropylglycine–containing peptide via bioinformatic mapping of radical S-adenosylmethionine enzymes. Journal of Biological Chemistry, 298(5), 101883.

- Bockus, A. T., et al. (2017). Bioactive and Membrane-Permeable Cyclic Peptide Natural Products: Design, Synthesis, and Case Studies. Methods in Enzymology, 595, 3-38.

- Wuts, P. G. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.

-

Aapptec. (n.d.). Solvents for Solid Phase Peptide Synthesis. Retrieved from [Link]

- Ferrazzano, L., et al. (2019). Evaluation of greener solvents for solid-phase peptide synthesis. Green Chemistry, 21(23), 6347-6357.

- Bojarska, J., et al. (2024). An experimental and computational investigation of the cyclopentene-containing peptide-derived compounds: focus on pseudo-cyclic motifs via intramolecular interactions. Royal Society Open Science, 11(10), 240807.

-

Biotage. (2023, February 2). How to synthesize hydrophobic peptides - Choosing the Right Solvent. Retrieved from [Link]

- Zhang, Y., et al. (2022). Development of Fmoc-Protected Bis-Amino Acids toward Automated Synthesis of Highly Functionalized Spiroligomers. Organic Letters, 24(18), 3392–3396.

- Bojarska, J., et al. (2022). Supramolecular synthon hierarchy in cyclopropyl-containing peptide-derived compounds. CrystEngComm, 24(46), 8372-8389.

- Schweitzer-Stenner, R., et al. (2014). Vibrational spectroscopic analysis of Fmoc – Phe – Gly: IR spectrum of (a) powder and (b) electrospun fi bre; Raman spectrum of (c) electrospun fi bre and (d) powder. Faraday Discussions, 175, 165-183.

- Bockus, A. T., et al. (2017). Bioactive and Membrane-Permeable Cyclic Peptide Natural Products: Design, Synthesis, and Case Studies. Methods in Enzymology, 595, 3-38.

- Strasfeld, D. B., et al. (2009). Two-dimensional IR spectroscopy and isotope labeling defines the pathway of amyloid formation with residue-specific resolution. Proceedings of the National Academy of Sciences, 106(16), 6525-6530.

-

PubChem. (n.d.). (2S)-2-cyclopropyl-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)acetic acid. Retrieved from [Link]

- Li, S. C., & Deber, C. M. (1993). Influence of glycine residues on peptide conformation in membrane environments. FEBS letters, 326(1-3), 56-60.

- Clark, R. J., et al. (2016). On the Effect of Cyclization on Peptide Backbone Dynamics. The University of Queensland eSpace.

- Wipf, P., & Furegati, M. (2013). Case Studies of the Synthesis of Bioactive Cyclodepsipeptide Natural Products. Molecules, 18(2), 1337-1373.

- Aravinda, S., et al. (2007). Conformation of di-n-propylglycine residues (Dpg) in peptides: crystal structures of a type I' beta-turn forming tetrapeptid. Journal of peptide science, 13(12), 811-817.

- The Royal Society of Chemistry. (2008). H NMR spectra were recorded at 300 and 400 MHz. Supplementary Material (ESI)

- Dass, S., et al. (2022). Identification of a poly-cyclopropylglycine-containing peptide via bioinformatic mapping of radical S-adenosylmethionine enzymes. Journal of Biological Chemistry, 298(5), 101883.

-

Chemical-Suppliers.com. (n.d.). This compound. Retrieved from [Link]

- Hudson, E. J., et al. (2023). Backbone nitrogen substitution restricts the conformation of glycine residues in β-turns. Proceedings of the National Academy of Sciences, 120(50), e2309855120.

- Prasad, C. (1995). Bioactive cyclic dipeptides. Peptides, 16(1), 151-164.

- Zanotti, G., et al. (1996). Bioactive peptides: solid state, solution and molecular dynamics studies of a cyclolinopeptide A-related cystinyl cyclopentapeptide. Journal of molecular biology, 262(4), 545-559.

- Afonso, C., et al. (2023). Origin and characterization of cyclodepsipeptides: Comprehensive structural approaches with focus on mass spectrometry analysis of alkali‐cationized molecular species. Mass Spectrometry Reviews, 42(4), 1195-1232.

Sources

- 1. Supramolecular synthon hierarchy in cyclopropyl-containing peptide-derived compounds - CrystEngComm (RSC Publishing) DOI:10.1039/D2CE01231F [pubs.rsc.org]

- 2. chemimpex.com [chemimpex.com]

- 3. scbt.com [scbt.com]

- 4. chemimpex.com [chemimpex.com]

- 5. This compound | CAS 923012-40-2 | Chemical-Suppliers [chemical-suppliers.eu]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. espace.library.uq.edu.au [espace.library.uq.edu.au]

A Comprehensive Technical Guide to the Synthesis and Purification of Fmoc-D-cyclopropylglycine

Introduction: The Significance of Constrained Amino Acids in Modern Drug Discovery

In the landscape of peptide-based therapeutics and drug discovery, the incorporation of unnatural amino acids (UAAs) is a transformative strategy for enhancing pharmacological properties.[1][2] Among these, conformationally constrained amino acids are of particular interest as they can induce specific secondary structures, increase receptor selectivity, and improve metabolic stability.[3] Fmoc-D-cyclopropylglycine, a non-proteinogenic amino acid characterized by a cyclopropyl ring at the alpha-carbon, is a valuable building block in this context. Its rigid cyclopropyl moiety imparts unique steric and electronic properties, making it a sought-after component for designing novel peptides and peptidomimetics with enhanced biological activity and stability.[4][5]

This guide provides an in-depth exploration of the synthesis and purification of this compound, intended for researchers, scientists, and professionals in drug development. We will delve into validated synthetic strategies for obtaining the chiral precursor, D-cyclopropylglycine, detail the subsequent N-terminal Fmoc protection, and provide comprehensive protocols for purification and quality control, ensuring the final product meets the high-purity standards required for peptide synthesis.

Part 1: Synthesis of the Chiral Precursor: D-Cyclopropylglycine

The cornerstone of synthesizing this compound is the efficient and stereoselective production of the D-enantiomer of cyclopropylglycine. Two primary strategies are prevalent in the field: asymmetric synthesis and chiral resolution of a racemic mixture.

Asymmetric Synthesis: A Modern Approach

Recent advancements in catalysis have enabled the direct enantioselective synthesis of chiral amino acids. A notable method involves the cobalt-catalyzed enantioselective reductive addition of ketimines with cyclopropyl chlorides, which can produce chiral α-tertiary amino acid derivatives with high enantioselectivity.[6] While highly efficient, these methods often require specialized catalysts and ligands.

Chiral Resolution: A Classical and Robust Method

Chiral resolution remains a widely used and effective technique for obtaining enantiomerically pure compounds.[7] This method involves the separation of a racemic mixture into its individual enantiomers. A common approach is the formation of diastereomeric salts by reacting the racemate with a chiral resolving agent.[8] The resulting diastereomers exhibit different physical properties, such as solubility, allowing for their separation by fractional crystallization.

A well-documented strategy for resolving racemic amino acids is the use of N-acetyl-L-leucine.[9][10] This method can be adapted for the resolution of DL-cyclopropylglycine. The process involves the formation of diastereomeric salts, which are then separated by crystallization. The less soluble salt is isolated, and the desired enantiomer is liberated by acidification.

Another effective method is the enzymatic resolution of a racemic N-protected amino acid ester. For instance, the enzymatic hydrolysis of the N-Boc-protected methyl ester of cyclopropylglycine using the enzyme papain can afford both enantiomers with high enantiomeric excess.[11]

Part 2: N-Terminal Protection: Synthesis of this compound

Once enantiomerically pure D-cyclopropylglycine is obtained, the next critical step is the protection of the α-amino group with the fluorenylmethyloxycarbonyl (Fmoc) group. The Fmoc group is a base-labile protecting group widely used in solid-phase peptide synthesis (SPPS) due to its stability to acidic conditions.[12][13] The protection reaction is typically carried out using an activated Fmoc reagent, such as 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu), which is favored for its stability and the ease of removal of byproducts.[14]

Caption: Workflow for the N-Fmoc protection of D-cyclopropylglycine.

Experimental Protocol: Fmoc Protection of D-Cyclopropylglycine

This protocol is adapted from established procedures for the Fmoc protection of amino acids.[14][15]

Materials:

-

D-Cyclopropylglycine

-

9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu)

-

Sodium bicarbonate (NaHCO₃)

-

Acetone

-

Deionized water

-

1 M Hydrochloric acid (HCl)

-

Diethyl ether or Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Magnetic stirrer, round-bottom flask, separatory funnel, rotary evaporator

Procedure:

-

Dissolution: In a round-bottom flask, dissolve D-cyclopropylglycine (1.0 equivalent) in a 10% aqueous solution of sodium bicarbonate (2.0 equivalents). Stir until complete dissolution.

-

Addition of Fmoc-OSu: To the stirred solution, add a solution of Fmoc-OSu (1.05 equivalents) in acetone (a sufficient volume to dissolve the reagent) portion-wise over 30 minutes at room temperature.

-

Reaction: Allow the reaction mixture to stir at room temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Solvent Removal: Upon completion, remove the acetone under reduced pressure using a rotary evaporator.

-

Acidification: Cool the remaining aqueous solution in an ice bath and acidify to pH ~2 by the slow addition of 1 M HCl. A white precipitate of this compound will form.

-

Extraction: Extract the product into an organic solvent such as diethyl ether or ethyl acetate (3 x volume of the aqueous layer).

-

Washing: Combine the organic layers and wash with 1 M HCl and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude this compound as a white solid.

Part 3: Purification and Quality Control

Purification of the crude product is paramount to ensure its suitability for peptide synthesis. The primary methods for purifying Fmoc-amino acids are recrystallization and preparative high-performance liquid chromatography (HPLC).

Caption: Workflow for the purification and quality control of this compound.

Purification by Recrystallization

Recrystallization is a cost-effective method for purifying solid compounds. The choice of solvent is critical; a suitable solvent system will dissolve the compound at an elevated temperature but not at room temperature, while impurities remain soluble at lower temperatures. For Fmoc-amino acids, a common solvent system is a mixture of a polar solvent like ethyl acetate or toluene and a non-polar solvent like hexane or heptane.[14][16]

Experimental Protocol: Recrystallization

Materials:

-

Crude this compound

-

Ethyl acetate

-

Hexane (or heptane)

-

Heating mantle or hot plate, Erlenmeyer flask, Buchner funnel

Procedure:

-

Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of hot ethyl acetate.

-

Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration.

-

Crystallization: Allow the solution to cool slowly to room temperature. The slow addition of hexane can help induce crystallization. Further cooling in an ice bath will maximize the yield of crystals.

-

Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

-

Washing: Wash the crystals with a small amount of cold hexane.

-

Drying: Dry the purified crystals under vacuum.

Purification by Preparative HPLC

For achieving the highest purity, preparative reverse-phase high-performance liquid chromatography (RP-HPLC) is the method of choice.[16] The separation is based on the differential partitioning of the compound and impurities between the stationary phase (typically C18-modified silica) and the mobile phase. The hydrophobic Fmoc group significantly increases the retention time of the desired product, facilitating its separation from more polar impurities.[15]

Experimental Protocol: Preparative RP-HPLC

System:

-

Preparative HPLC system with a gradient pump, UV detector, and fraction collector.

-

Column: C18 reversed-phase column (e.g., 20 x 250 mm, 10 µm particle size).

Mobile Phase:

-

Mobile Phase A: 0.1% (v/v) Trifluoroacetic acid (TFA) in HPLC-grade water.

-

Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.[15][17]

Procedure:

-

Sample Preparation: Dissolve the crude this compound in a minimal amount of a mixture of Mobile Phase A and B. Filter the solution through a 0.22 µm filter.

-

Method Development (Analytical Scale): First, optimize the separation on an analytical C18 column (e.g., 4.6 x 250 mm, 5 µm) to determine the optimal gradient. A typical starting gradient is a linear gradient from 20% to 80% Mobile Phase B over 30 minutes.[15]

-

Preparative Run: Scale up the optimized gradient to the preparative column. A shallower gradient around the elution time of the product will improve resolution.

-

Detection: Monitor the elution at 220 nm (for the peptide bond) and 265 nm (characteristic absorbance of the Fmoc group).[15][17]

-

Fraction Collection: Collect fractions corresponding to the main product peak.

-

Purity Analysis: Analyze the collected fractions by analytical HPLC.

-

Product Recovery: Pool the pure fractions and remove the solvent by lyophilization to obtain the final product as a white powder.

Part 4: Quality Control and Characterization

The identity and purity of the final product must be confirmed using various analytical techniques.

| Parameter | Typical Specification | Analytical Method |

| Purity | ≥ 99% | HPLC |

| Chiral Purity | ≥ 99% ee | Chiral HPLC |

| Identity | Conforms to structure | ¹H NMR, ¹³C NMR, Mass Spectrometry |

| Appearance | White powder | Visual Inspection |

| Optical Rotation | [α]D²⁰ = -15 ± 2º (c=1 in MeOH) | Polarimetry |

Table 1: Typical Quality Control Specifications for this compound. [4]

Spectroscopic Data

-

¹H NMR (400 MHz, DMSO-d₆): The proton NMR spectrum should show characteristic peaks for the fluorenyl group (typically in the range of 7.3-7.9 ppm), the methoxycarbonyl protons, and the protons of the cyclopropyl ring and the α-carbon.[2][18][19]

-

¹³C NMR (101 MHz, DMSO-d₆): The carbon NMR spectrum will confirm the presence of all carbon atoms in the molecule, including the carbonyl carbons of the carbamate and carboxylic acid, the aromatic carbons of the fluorenyl group, and the aliphatic carbons of the cyclopropyl ring.[2][18][19]

-

Mass Spectrometry (ESI-MS): The mass spectrum should show a prominent peak corresponding to the molecular ion [M+H]⁺ or [M-H]⁻, confirming the molecular weight of the compound (337.37 g/mol ).[2][20]

Conclusion

The synthesis and purification of this compound require a systematic approach, from the stereoselective preparation of the D-amino acid precursor to the final high-purity isolation. By employing robust methods such as chiral resolution or asymmetric synthesis for the precursor, followed by a well-controlled Fmoc protection reaction, and finally, rigorous purification by recrystallization or preparative HPLC, researchers can obtain high-quality this compound. The detailed protocols and analytical standards outlined in this guide provide a comprehensive framework for the successful production of this valuable building block, thereby empowering the advancement of peptide-based drug discovery and development.

References

-

Supporting Information The charge-assisted hydrogen-bonded organic framework (CAHOF) self-assembled from the conjugated acid of - Beilstein Journals. (URL: [Link])

-

Supporting Information - ScienceOpen. (URL: [Link])

-

Synthesis of Amino Acids of Cyclopropylglycine Series - ResearchGate. (URL: [Link])

-

Synthesis of Cyclopropyl-Ring-Containing Unnatural Amino Acid Derivatives. (URL: [Link])

-

Practical Syntheses of Both Enantiomers of Cyclopropylglycine and of Methyl 2‐Cyclopropyl‐2‐N‐Boc‐iminoacetate | Request PDF - ResearchGate. (URL: [Link])

-

Convenient and Scalable Synthesis of Fmoc-Protected Peptide Nucleic Acid Backbone. (URL: [Link])

-

A Modular and Scalable Route to Protected Cyclopropane Amino Acid Building Blocks | Organic Letters - ACS Publications. (URL: [Link])

-

Chiral resolution - Wikipedia. (URL: [Link])

-

A General, Highly Enantioselective Method for the Synthesis of D and L α-Amino Acids and Allylic Amines - Organic Chemistry Portal. (URL: [Link])

- WO2008080845A1 - Methods for the synthesis of cyclic peptides - Google P

-

H NMR spectra were recorded at 300 and 400 MHz - The Royal Society of Chemistry. (URL: [Link])

-

¹H and ¹³C NMR data of the isolated new compounds 1 (DMSO-d6) and 2... - ResearchGate. (URL: [Link])

-

Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2) - UCI Department of Chemistry. (URL: [Link])

-

Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism – - Total Synthesis. (URL: [Link])

- WO2010117725A2 - Production of peptides containing poly-gly sequences using fmoc chemistry - Google P

-

How to do the Fmoc amino acid recrystallization? - ResearchGate. (URL: [Link])

- US4259441A - Process for resolving D, L-leucine - Google P

-

Chiral resolution of dl-leucine via salifying tartaric acid derivatives - RSC Publishing. (URL: [Link])

-

Unexpected differences in the pharmacokinetics of N-acetyl-DL-leucine enantiomers after oral dosing and their clinical relevance - PubMed Central. (URL: [Link])

-

Effects of N-Acetyl-Leucine and its enantiomers in Niemann-Pick disease type C cells. (URL: [Link])

Sources

- 1. rsc.org [rsc.org]

- 2. beilstein-journals.org [beilstein-journals.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. chem.uci.edu [chem.uci.edu]

- 5. chemimpex.com [chemimpex.com]

- 6. Thieme E-Journals - Synfacts / Abstract [thieme-connect.de]

- 7. chromatographyonline.com [chromatographyonline.com]

- 8. semanticscholar.org [semanticscholar.org]

- 9. Unexpected differences in the pharmacokinetics of N-acetyl-DL-leucine enantiomers after oral dosing and their clinical relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 10. biorxiv.org [biorxiv.org]

- 11. researchgate.net [researchgate.net]

- 12. total-synthesis.com [total-synthesis.com]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. Convenient and Scalable Synthesis of Fmoc-Protected Peptide Nucleic Acid Backbone - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. benchchem.com [benchchem.com]

- 18. scienceopen.com [scienceopen.com]

- 19. researchgate.net [researchgate.net]

- 20. scbt.com [scbt.com]

An In-depth Technical Guide to the Physicochemical Characteristics of Fmoc-D-cyclopropylglycine

Abstract: This technical guide provides a comprehensive overview of the core physicochemical characteristics of Fmoc-D-cyclopropylglycine (Fmoc-D-Cpg-OH), a non-canonical amino acid derivative critical to modern peptide synthesis and drug discovery. The document is structured to provide researchers, scientists, and drug development professionals with both foundational data and the practical methodologies required for its effective characterization and implementation. We delve into its structural properties, analytical characterization, and handling protocols, grounding all information in established scientific principles and authoritative references.

Introduction: The Strategic Value of this compound

In the landscape of peptide-based therapeutics, the introduction of unnatural amino acids is a cornerstone strategy for overcoming the inherent limitations of native peptides, such as poor metabolic stability and low bioavailability. This compound is a premier example of such a building block, valued for the unique structural and electronic properties imparted by its cyclopropyl side chain.[1][2]

The molecule's design is twofold:

-

The Fmoc (9-fluorenylmethoxycarbonyl) Group: This bulky, base-labile protecting group is fundamental to the widely adopted Fmoc/tBu strategy for solid-phase peptide synthesis (SPPS).[3] Its strategic advantage lies in the mild, non-acidic conditions required for its removal (typically 20% piperidine in DMF), which preserves acid-sensitive side-chain protecting groups and complex peptide modifications.[3]

-

The D-cyclopropylglycine Moiety: The cyclopropyl group is the smallest possible carbocycle, and its inclusion introduces significant conformational rigidity into the peptide backbone. This constraint can lock the peptide into a bioactive conformation, enhancing its binding affinity and selectivity for a specific biological target.[1][4] Furthermore, the D-configuration and the cyclopropyl ring can confer resistance to enzymatic degradation by proteases, thereby extending the in-vivo half-life of the resulting peptide therapeutic.[1]

This guide will systematically detail the essential physicochemical data and analytical procedures necessary to ensure the quality, identity, and effective use of this compound in research and development settings.

Caption: Key Moieties of this compound and their Functions.

Core Physicochemical Properties

A precise understanding of a compound's fundamental properties is a prerequisite for its successful application. The data presented below has been consolidated from various chemical suppliers and databases to provide a reliable reference point.

| Property | Value | Source(s) |

| Chemical Name | (R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-cyclopropylacetic acid | [5][6] |

| Synonyms | Fmoc-D-Cpg-OH, Fmoc-(R)-amino-cyclopropyl-acetic acid | [1][7] |

| CAS Number | 923012-40-2 | [1][5][7] |

| Molecular Formula | C₂₀H₁₉NO₄ | [1][7][8] |

| Molecular Weight | 337.37 g/mol | [1][4][7] |

| Appearance | White to off-white powder or crystalline solid | [1][9] |

| Purity | ≥98-99% (typically determined by HPLC) | [1] |

| Optical Rotation | [α]²⁰/D = -15 ± 2º (c=1 in Methanol) | [1] |

| Predicted pKa | 3.85 ± 0.10 | [5] |

| Storage Conditions | Store at 0-8 °C, keep dry and well-ventilated | [1][9][10] |

Solubility Profile

The solubility of Fmoc-amino acids is a critical parameter for peptide synthesis, particularly for ensuring efficient coupling reactions. While exact quantitative data is scarce, a qualitative assessment indicates the following profile.

| Solvent | Solubility | Rationale & Application Insight |

| Dimethylformamide (DMF) | Soluble | This is the solvent of choice for solid-phase peptide synthesis. The high solubility of this compound in DMF ensures it remains in solution during the coupling step, preventing precipitation and promoting high coupling efficiency. |

| Dimethyl Sulfoxide (DMSO) | Soluble | Often used for preparing stock solutions for biological screening or analytical purposes. Sonication may be required to fully dissolve the solid.[11] |

| Methanol (MeOH) | Slightly Soluble | Used as a co-solvent in some analytical techniques and for determining optical rotation.[1] |

| Water | Very Low | Like most Fmoc-protected amino acids, it is practically insoluble in water due to the hydrophobic nature of the Fmoc group.[12] |

Protocol 1: Qualitative Solubility Determination

-

Objective: To visually assess the solubility of this compound in a given solvent.

-

Methodology:

-

Add approximately 1-2 mg of this compound to a clean, dry glass vial.

-

Dispense 100 µL of the test solvent (e.g., DMF) into the vial.

-

Vortex the mixture for 30 seconds at room temperature.

-

Visually inspect the solution against a dark background. The absence of visible particulates indicates solubility at that concentration (~10-20 mg/mL).

-

If undissolved solid remains, add another 100 µL of solvent and repeat step 3 to assess solubility at a lower concentration.

-

For solvents where solubility is poor, gentle heating (up to 40°C) or sonication can be applied to determine if solubility is thermodynamically or kinetically limited. Self-Validation: The clarity of the final solution serves as the validation checkpoint.

-

Analytical Characterization: Identity, Purity, and Integrity

Rigorous analytical characterization is non-negotiable for ensuring the quality of raw materials in peptide synthesis. The combination of HPLC, Mass Spectrometry, and NMR spectroscopy provides a comprehensive profile of the compound.

Purity and Chiral Integrity by High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for assessing the purity of Fmoc-amino acids.[13] For a chiral compound like this compound, two orthogonal HPLC methods are essential: a reverse-phase method for chemical purity and a chiral method for enantiomeric purity.[14]

-

Reverse-Phase HPLC (RP-HPLC): This technique separates compounds based on their hydrophobicity. It is used to quantify the primary compound relative to any synthesis-related impurities or degradation products. A purity level of ≥98% is standard for use in SPPS.

-

Chiral HPLC: This method uses a chiral stationary phase (CSP) to separate the D- and L-enantiomers.[13] This is a critical quality control step, as the presence of the incorrect enantiomer (Fmoc-L-cyclopropylglycine) can lead to the synthesis of diastereomeric peptide impurities, which are often difficult to remove and can have drastically different biological activities.

Caption: General Workflow for HPLC Purity Analysis.

Protocol 2: Purity Analysis by RP-HPLC

-

Objective: To determine the chemical purity of this compound.

-

Instrumentation & Consumables:

-

HPLC system with a UV detector.

-

C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

-

Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

-

Sample Diluent: 50:50 Acetonitrile/Water.

-

-

Methodology:

-

Sample Preparation: Prepare a sample solution at a concentration of approximately 0.5 mg/mL in the sample diluent.

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25 °C.

-

Detection Wavelength: 265 nm (for the Fmoc group).

-

Injection Volume: 10 µL.

-

Gradient Program:

-

0-5 min: 30% B

-

5-25 min: 30% to 95% B

-

25-30 min: 95% B

-

30.1-35 min: 30% B (re-equilibration).

-

-

-

Data Analysis: Integrate the area of all peaks in the chromatogram. Calculate purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100. Self-Validation: A stable baseline and sharp, symmetrical peak shape for the main analyte validate the run's integrity.

-

Molecular Weight Confirmation by Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique used to confirm the molecular weight of the compound by measuring its mass-to-charge ratio (m/z). This provides unequivocal confirmation of the compound's identity.

-

Expected Ion: For this compound (MW = 337.37), the primary ion observed in positive electrospray ionization (ESI+) mode will be the protonated molecule [M+H]⁺.

-

Expected m/z: 338.4.

Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons of the Fmoc group (typically between 7.3 and 7.8 ppm), the CH and CH₂ protons of the fluorenyl ring system (around 4.2-4.4 ppm), the alpha-proton of the amino acid, and the unique signals for the cyclopropyl ring protons (typically upfield, between 0.4 and 1.5 ppm).[15]

-

¹³C NMR: The carbon NMR provides confirmation of the carbon skeleton, including the carbonyl carbons of the acid and carbamate groups (~176 and ~158 ppm, respectively) and the distinct carbons of the Fmoc and cyclopropyl groups.[15]

Safety, Handling, and Storage

Proper handling and storage are essential to maintain the integrity of the compound and ensure laboratory safety.[9]

-

Handling: Use personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[10] Avoid inhalation of dust by working in a well-ventilated area or a fume hood.[9][10] Avoid contact with skin and eyes.[9]

-

Stability: The compound is generally stable under recommended storage conditions.[9] However, the Fmoc group is sensitive to basic conditions. Avoid contact with strong bases (except during planned deprotection), strong oxidizing agents, and strong acids.[9]

-

Storage: Store in a tightly sealed container in a cool, dry place.[9] The recommended temperature range is 0-8 °C to minimize potential degradation over long-term storage.[1][4]

Conclusion

This compound is a high-value chemical tool for the synthesis of structurally unique and therapeutically promising peptides. Its successful application hinges on a thorough understanding of its physicochemical properties and the implementation of rigorous analytical controls. The data and protocols outlined in this guide provide the necessary framework for researchers to confidently verify the quality of their starting material, troubleshoot potential issues in synthesis, and ultimately accelerate their research and development efforts. By integrating these principles, scientists can fully leverage the strategic advantages offered by this powerful non-canonical amino acid.

References

-

AapPTec, LLC. (n.d.). Safety Data Sheet: Fmoc-CyclopropylGly-OH. Retrieved from [Link]

-

ScienceOpen. (n.d.). Supporting Information. Retrieved from [Link]

-

ChemBK. (2024). Fmoc-(S)-Amino-cyclopropyl-acetic acid. Retrieved from [Link]

-

LookChem. (n.d.). Cas 923012-40-2, this compound. Retrieved from [Link]

-

Chemical-Suppliers.com. (n.d.). This compound. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co.,Ltd. (n.d.). FMOC-Glycine: A Comprehensive Guide to Its Properties, Applications, and Manufacturing. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). (2S)-2-cyclopropyl-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)acetic acid. PubChem Compound Database. Retrieved from [Link]

-

Aapptec. (n.d.). Fmoc-D-CyclopropylGly-OH; CAS 923012-40-2. Retrieved from [Link]

-

Phenomenex. (n.d.). HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases. Retrieved from [Link]

-

The Royal Society of Chemistry. (2008). Supplementary Material (ESI) for Chemical Communications. Retrieved from [Link]

-

Aapptec. (n.d.). Fmoc-CyclopropylGly-OH [1212257-18-5]. Retrieved from [Link]

-

Cooper, J. D., et al. (2009). Orthogonal HPLC methods for quantitating related substances and degradation products of pramlintide. Journal of Peptide Science. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 4. chemimpex.com [chemimpex.com]

- 5. lookchem.com [lookchem.com]

- 6. This compound | CymitQuimica [cymitquimica.com]

- 7. scbt.com [scbt.com]

- 8. This compound | CAS 923012-40-2 | Chemical-Suppliers [chemical-suppliers.eu]

- 9. peptide.com [peptide.com]

- 10. chembk.com [chembk.com]

- 11. FMOC-D-CYCLOPROPYLALANINE CAS#: 170642-29-2 [m.chemicalbook.com]

- 12. nbinno.com [nbinno.com]

- 13. phenomenex.com [phenomenex.com]

- 14. Orthogonal HPLC methods for quantitating related substances and degradation products of pramlintide - PMC [pmc.ncbi.nlm.nih.gov]

- 15. scienceopen.com [scienceopen.com]

- 16. This compound(923012-40-2) 1H NMR spectrum [chemicalbook.com]

A Technical Guide to Fmoc-D-cyclopropylglycine: A Unique Building Block for Advanced Peptide Synthesis

For Immediate Distribution

A Comprehensive Technical Resource for Researchers, Scientists, and Drug Development Professionals on the Application and Synthesis of Fmoc-D-cyclopropylglycine.

This whitepaper provides an in-depth technical overview of this compound, a non-canonical amino acid derivative that is increasingly utilized in the design and synthesis of novel peptides with enhanced therapeutic properties. This guide will cover its fundamental properties, strategic applications in drug discovery, detailed protocols for its incorporation into peptides via Solid-Phase Peptide Synthesis (SPPS), and methods for the characterization of the resulting peptides.

Core Properties of this compound

This compound, systematically named (R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-cyclopropylacetic acid, is a valuable building block in peptide chemistry.[1] Its key physical and chemical properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 923012-40-2 | [1] |

| Molecular Formula | C₂₀H₁₉NO₄ | |

| Molecular Weight | 337.37 g/mol | |

| Appearance | White to off-white powder | |

| Purity | Typically ≥97% | [2] |

| Storage | Store at 2-8°C |

Strategic Importance in Peptide and Drug Design

The incorporation of a D-cyclopropylglycine residue into a peptide sequence is a strategic decision driven by the unique structural and chemical properties conferred by the cyclopropyl moiety. This small, strained ring system offers several advantages in the design of therapeutic peptides.

Conformational Rigidity and Pre-organization

The cyclopropyl group introduces significant conformational constraints on the peptide backbone. This rigidity can lock the peptide into a specific bioactive conformation, reducing the entropic penalty upon binding to its biological target. This pre-organization can lead to enhanced binding affinity and selectivity.

Enhanced Metabolic Stability

Peptides are often susceptible to enzymatic degradation by proteases, limiting their in vivo half-life. The sterically demanding and unnatural D-configuration of the cyclopropylglycine residue can effectively shield adjacent peptide bonds from proteolytic cleavage, thereby increasing the peptide's resistance to enzymatic degradation and improving its pharmacokinetic profile.[2]

Modulation of Physicochemical Properties

The cyclopropyl group can also influence a peptide's solubility, lipophilicity, and membrane permeability, all of which are critical parameters for drug development.

Synthesis of this compound

While commercially available, an understanding of the synthesis of this compound is valuable for specialized applications. The synthesis typically involves the protection of the amino group of D-cyclopropylglycine with a 9-fluorenylmethoxycarbonyl (Fmoc) group. A common method employs Fmoc-chloride in the presence of a base.

Caption: General schematic for the synthesis of this compound.

Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

The integration of this compound into a growing peptide chain follows the general principles of Fmoc-based SPPS.[3][4] However, due to its steric hindrance, optimized coupling conditions are often necessary to ensure efficient and complete reactions.

General SPPS Workflow

The iterative cycle of SPPS involves the deprotection of the N-terminal Fmoc group, followed by the coupling of the next Fmoc-protected amino acid.

Caption: A generalized workflow for the incorporation of this compound in SPPS.

Recommended Protocol for Coupling this compound

Due to the steric bulk of the cyclopropyl group, standard coupling conditions may be sluggish. The use of more potent coupling reagents is recommended to achieve high coupling efficiency.

Step-by-Step Coupling Protocol:

-

Resin Preparation: Swell the resin (e.g., Rink Amide resin for C-terminal amides) in N,N-dimethylformamide (DMF) for at least 30 minutes.[5]

-

Fmoc Deprotection: Treat the resin-bound peptide with a solution of 20% piperidine in DMF for 5-10 minutes. Repeat this step once.[5][6]

-

Washing: Thoroughly wash the resin with DMF to remove residual piperidine and byproducts.[7]

-

Activation of this compound: In a separate vessel, dissolve this compound (3-5 equivalents relative to resin loading), a coupling reagent such as HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (3-5 equivalents), and a base such as N,N-diisopropylethylamine (DIEA) (6-10 equivalents) in DMF.[6][8] Allow the activation to proceed for a few minutes.

-

Coupling Reaction: Add the activated amino acid solution to the resin. Allow the coupling reaction to proceed for 1-4 hours at room temperature. For particularly difficult couplings, double coupling or extended reaction times may be necessary.[5]

-

Washing: Wash the resin thoroughly with DMF.

-

Monitoring: Perform a qualitative test (e.g., Kaiser test) to confirm the completion of the coupling reaction. A negative result (colorless to yellowish beads) indicates a complete reaction. If the test is positive (blue beads), a second coupling is recommended.[7]

Characterization of Peptides Containing D-cyclopropylglycine

The successful synthesis and purity of peptides incorporating D-cyclopropylglycine must be confirmed through rigorous analytical techniques.

Mass Spectrometry (MS)

Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry is used to confirm the molecular weight of the synthesized peptide. The observed mass should correspond to the calculated mass of the peptide containing the cyclopropylglycine residue. The fragmentation pattern in tandem MS (MS/MS) can be used to verify the amino acid sequence.[9]

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) is the primary method for assessing the purity of the crude peptide and for its purification. A gradient of an organic solvent (typically acetonitrile) in water, both containing an ion-pairing agent like trifluoroacetic acid (TFA), is used to elute the peptide from a C18 column. A single, sharp peak is indicative of a pure product.

Nuclear Magnetic Resonance (NMR) Spectroscopy

For a detailed structural characterization, one- and two-dimensional NMR spectroscopy can be employed.[10][11] NMR can provide information about the conformation of the peptide in solution and confirm the presence and connectivity of the cyclopropyl group.[12] The unique chemical shifts of the cyclopropyl protons can be a diagnostic feature.[9]

Conclusion

This compound is a powerful tool in the arsenal of peptide chemists and drug developers. Its ability to impart conformational rigidity and enhance metabolic stability makes it an attractive building block for the creation of next-generation peptide therapeutics with improved efficacy and pharmacokinetic properties. The successful incorporation of this sterically hindered amino acid requires careful optimization of SPPS protocols, particularly the coupling step. With the appropriate synthetic strategies and rigorous analytical characterization, peptides containing D-cyclopropylglycine can be reliably synthesized and evaluated for their therapeutic potential.

References

-

Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. (n.d.). Retrieved from [Link]

-

NMR Analysis of Unnatural Amino Acids in Natural Antibiotics. (n.d.). Retrieved from [Link]

- Kostenko, A., Lien, Y., Mendauletova, A., Ngendahimana, T., Novitskiy, I. M., Eaton, S. S., & Latham, J. A. (2022). Identification of a poly-cyclopropylglycine–containing peptide via bioinformatic mapping of radical S-adenosylmethionine enzymes. Journal of Biological Chemistry, 298(5), 101869.

- Kostenko, A., Lien, Y., Mendauletova, A., Ngendahimana, T., Novitskiy, I. M., Eaton, S. S., & Latham, J. A. (2022). Identification of a poly-cyclopropylglycine-containing peptide via bioinformatic mapping of radical S-adenosylmethionine enzymes. PubMed, 35364132.

- Shi, C., Shi, P., & Tian, C. (2021). NMR Studies of Large Protein Dynamics Using Unnatural Amino Acids. Chinese Journal of Magnetic Resonance, 38(4), 523-532.

- Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry.

- Bontempi, N., et al. (2020). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules, 25(17), 3845.

-

Practical Synthesis Guide to Solid Phase Peptide Chemistry. (2003). Retrieved from [Link]

-

Optimizing Peptide Synthesis with Cyclopropylglycine Derivatives. (2025, October 18). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

- Nuclear Magnetic Resonance seq (NMRseq): A New Approach to Peptide Sequence Tags. (2019). PubMed Central.

-

Solid Phase Peptide Synthesis Hands On Procedures from swelling resin to HPLC & MS analysis. (2016, October 2). YouTube. Retrieved from [Link]

- Kuschert, S., et al. (2023). Facilitating the structural characterisation of non-canonical amino acids in biomolecular NMR. Magnetic Resonance, 4(1), 57-72.

- Bioactive Peptides: Synthesis, Properties, and Applications in the Packaging and Preserv

-

Coupling Reagents. (n.d.). Aapptec Peptides. Retrieved from [Link]

- Scheme 1. Synthesis of (R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)oxy)-3-methylbutanoic acid. Reagents and conditions. (n.d.).

- (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-cyclohexylpropanoic acid. (n.d.). MedChemExpress.

- Bioactive Peptides: Synthesis, Sources, Applications, and Proposed Mechanisms of Action. (2021). Molecules, 26(11), 3183.

- (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(m-tolyl)propanoic acid. (n.d.). SynHet.

- Bioactive cyclic dipeptides. (1995). PubMed.

- Ertan, A., et al. (2010). (2R)-4-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methylpiperazin-1-ium chloride. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 4), o838.

- Lien, Y., et al. (2022). Structural, Biochemical, and Bioinformatic Basis for Identifying Radical SAM Cyclopropyl Synthases. ACS Chemical Biology, 17(6), 1438–1448.

- Lien, Y., et al. (2022). Structural, Biochemical, and Bioinformatic Basis for Identifying Radical SAM Cyclopropyl Synthases.

- Lien, Y. (2022).

Sources

- 1. 923012-40-2|(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-cyclopropylacetic acid|BLD Pharm [bldpharm.com]

- 2. nbinno.com [nbinno.com]

- 3. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 4. peptide.com [peptide.com]

- 5. chem.uci.edu [chem.uci.edu]

- 6. chempep.com [chempep.com]

- 7. m.youtube.com [m.youtube.com]

- 8. bachem.com [bachem.com]

- 9. "Characterization of Cyclopropyl Synthases Involved in the Maturation o" by Yi Lien [digitalcommons.du.edu]

- 10. NMR Analysis of Unnatural Amino Acids in Natural Antibiotics | Springer Nature Experiments [experiments.springernature.com]

- 11. NMR Studies of Large Protein Dynamics Using Unnatural Amino Acids [magres.apm.ac.cn]

- 12. NMR-Based Peptide Structure Analysis - Creative Proteomics [creative-proteomics.com]

Spectroscopic Data for Fmoc-D-cyclopropylglycine: A Technical Guide

This guide provides an in-depth technical overview of the core spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used for the structural confirmation and quality control of Fmoc-D-cyclopropylglycine. This non-proteinogenic amino acid is a valuable building block in medicinal chemistry and peptide synthesis, where its unique cyclopropyl moiety can impart favorable conformational constraints and metabolic stability to novel therapeutics.[1] The following sections detail not only the expected data but also the causality behind the experimental design and data interpretation, ensuring a robust and validated approach for researchers, scientists, and drug development professionals.

Molecular Profile

This compound is an amino acid derivative where the alpha-amino group is protected by a base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group, a cornerstone of modern solid-phase peptide synthesis (SPPS).[2]

| Property | Value | References |

| Chemical Name | (R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-cyclopropylacetic acid | [2] |

| Synonyms | Fmoc-D-Cpg-OH, Fmoc-(R)-amino-cyclopropyl-acetic acid | [1][3] |

| CAS Number | 923012-40-2 | [3] |

| Molecular Formula | C₂₀H₁₉NO₄ | [3] |

| Molecular Weight | 337.37 g/mol | [3] |

| Appearance | White powder | [1] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules in solution.[4] For this compound, ¹H (proton) and ¹³C (carbon-13) NMR provide a detailed map of the molecule's carbon-hydrogen framework, confirming the presence and connectivity of the Fmoc, cyclopropyl, and glycine moieties.

Expertise & Rationale: Experimental Choices

The choice of a deuterated solvent is critical. Dimethyl sulfoxide (DMSO-d₆) is often preferred for Fmoc-amino acids due to its excellent solubilizing power and its ability to reveal exchangeable protons (like N-H and O-H), which appear as distinct signals. A standard 400 MHz spectrometer provides sufficient resolution to distinguish most signals, including the complex splitting patterns of the cyclopropyl and fluorenyl groups.[4]

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of DMSO-d₆.

-

Transfer: Transfer the solution to a 5 mm NMR tube.

-

Spectrometer Setup: Insert the sample into a 400 MHz NMR spectrometer equipped with a broadband probe.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters include a 30° pulse angle, a 2-second relaxation delay, and 16 scans.

-

Reference the spectrum to the residual DMSO signal at δ 2.50 ppm.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters include a 30° pulse angle, a 2-second relaxation delay, and 1024 scans.

-

Reference the spectrum to the DMSO-d₆ carbon signal at δ 39.52 ppm.

-

Workflow for NMR Analysis

Caption: Workflow for NMR analysis of this compound.

Representative NMR Data & Interpretation

The following tables summarize the expected chemical shifts (δ) in ppm. The signals for the Fmoc group are highly characteristic and can be compared to known spectra of other Fmoc-derivatives like Fmoc-Glycine.[5][6] The cyclopropyl protons appear in the upfield region (0.3-1.5 ppm) and exhibit complex splitting due to their rigid structure and diastereotopic nature. The carboxylic acid proton is typically a broad singlet at the downfield end of the spectrum.[7]

Table 1: Representative ¹H NMR Data (400 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~12.7 | br s | 1H | Carboxylic Acid (-COOH ) |

| ~7.90 | d | 2H | Aromatic (Fmoc) |

| ~7.72 | d | 2H | Aromatic (Fmoc) |

| ~7.65 | d | 1H | Amide (-NH -) |

| ~7.43 | t | 2H | Aromatic (Fmoc) |

| ~7.34 | t | 2H | Aromatic (Fmoc) |

| ~4.30 | m | 2H | Fmoc (-O-CH₂ -CH) |

| ~4.25 | t | 1H | Fmoc (-O-CH₂-CH ) |

| ~3.75 | dd | 1H | α-Proton (-CH (NH)-) |

| ~1.40 | m | 1H | Cyclopropyl Methine (-CH -CH₂) |

| ~0.55 | m | 2H | Cyclopropyl Methylene (-CH-CH₂ -) |

| ~0.40 | m | 2H | Cyclopropyl Methylene (-CH-CH₂ -) |

Table 2: Representative ¹³C NMR Data (100 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| ~173.5 | Carboxylic Acid (-C OOH) |

| ~156.2 | Carbamate (-NH-C =O) |

| ~143.8, 140.7 | Aromatic Quaternary (Fmoc) |

| ~127.6, 127.0, 125.3, 120.1 | Aromatic CH (Fmoc) |

| ~65.7 | Fmoc (-O-C H₂-) |

| ~58.9 | α-Carbon (-C H(NH)-) |

| ~46.6 | Fmoc (-CH₂-C H-) |

| ~12.8 | Cyclopropyl Methine (-C H-) |

| ~5.5, 4.8 | Cyclopropyl Methylene (-C H₂-) |

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and reliable method for confirming the presence of key functional groups.[8] The spectrum of this compound is dominated by characteristic vibrations from the carboxylic acid, the carbamate (Fmoc), and the aromatic rings.

Expertise & Rationale: Experimental Choices

Attenuated Total Reflectance (ATR) is a modern, preferred method over traditional KBr pellets as it requires minimal sample preparation and provides high-quality, reproducible spectra. The diagnostic region for functional groups (1500-4000 cm⁻¹) is the primary focus.

Experimental Protocol: IR Data Acquisition

-

Sample Preparation: Place a small amount (~1-2 mg) of the solid this compound powder directly onto the diamond crystal of the ATR accessory.

-

Data Acquisition:

-

Secure the sample using the ATR pressure arm to ensure good contact.

-

Record a background spectrum of the empty ATR crystal.

-

Record the sample spectrum, typically by co-adding 32 scans at a resolution of 4 cm⁻¹.

-

-

Data Processing: The resulting spectrum is automatically background-corrected and displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Workflow for IR Analysis

Caption: Workflow for ATR-FTIR analysis of this compound.

Representative IR Data & Interpretation

The IR spectrum will exhibit several key features confirming the structure. The most prominent is the extremely broad O-H stretch from the hydrogen-bonded carboxylic acid, which often overlaps with the C-H stretching region.[9][10] Two distinct carbonyl (C=O) stretches are expected: one for the carboxylic acid and one for the carbamate.

Table 3: Representative IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |

| 3300-2500 | Broad, Strong | O-H stretch (Carboxylic acid dimer) |

| ~3310 | Medium | N-H stretch (Carbamate) |

| ~3060 | Medium-Weak | Aromatic C-H stretch (Fmoc) |

| ~2950 | Medium-Weak | Aliphatic C-H stretch (Cyclopropyl) |

| ~1725 | Strong, Sharp | C=O stretch (Carboxylic acid) |

| ~1690 | Strong, Sharp | C=O stretch (Carbamate) |

| ~1520 | Strong | N-H bend / Amide II |

| ~1450, 740, 760 | Medium-Strong | Aromatic C=C bends and C-H out-of-plane bends (Fmoc) |

| ~1250 | Strong | C-O stretch (Carboxylic acid/Carbamate) |

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of the compound, serving as a final confirmation of its identity.[11] Electrospray Ionization (ESI) is a soft ionization technique ideal for polar molecules like amino acids, typically generating protonated molecular ions [M+H]⁺.

Expertise & Rationale: Experimental Choices

ESI in positive ion mode is the standard choice for this type of molecule. The addition of a proton to the amino group or carbonyl oxygen creates a stable ion for detection. High-resolution mass spectrometry (HRMS), using an Orbitrap or TOF analyzer, is employed to confirm the elemental composition via a highly accurate mass measurement, providing an exceptional level of confidence in the compound's identity.

Experimental Protocol: MS Data Acquisition

-

Sample Preparation: Prepare a dilute solution of this compound (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile/water (50:50). A trace amount of formic acid (0.1%) can be added to promote protonation.

-

Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

-

Data Acquisition (Positive Ion Mode):

-

Set the ESI source parameters (e.g., capillary voltage, gas flow, temperature) to optimal values.

-

Acquire the mass spectrum over a relevant m/z range (e.g., 100-500).

-

For HRMS, ensure the instrument is properly calibrated to achieve mass accuracy within 5 ppm.

-

Workflow for Mass Spectrometry Analysis

Caption: Workflow for ESI-MS analysis of this compound.

Representative MS Data & Interpretation

The primary goal is to observe the molecular ion. Given the monoisotopic mass, the expected m/z values can be calculated with high precision.[11][12] Common adducts and a characteristic fragment from the loss of the Fmoc group may also be observed.[13][14]

Table 4: Representative High-Resolution ESI-MS Data

| Ion Species | Theoretical m/z | Observed m/z | Description |

| [M+H]⁺ | 338.1387 | Within 5 ppm of theoretical | Protonated molecular ion |

| [M+Na]⁺ | 360.1206 | Within 5 ppm of theoretical | Sodium adduct |

| [M-Fmoc+H]⁺ | 116.0706 | Within 5 ppm of theoretical | Fragment ion (D-cyclopropylglycine) |

The combination of these three orthogonal analytical techniques—NMR, IR, and MS—provides a comprehensive and definitive characterization of this compound. This self-validating system of analysis ensures the structural integrity and purity of the material, which is paramount for its successful application in research and development.

References

-

M. K. S. Rao, D. C. S. Reddy, M. M. S. Kumar, G. V. Ramana, and M. D. P. V. Kumar, “Characterization of Nα-Fmoc-protected ureidopeptides by electrospray ionization tandem mass spectrometry (ESI-MS/MS): differentiation of positional isomers,” Journal of Mass Spectrometry, vol. 45, no. 8, pp. 932–941, Aug. 2010. [Online]. Available: [Link]

-

A. R. S. Ferraz, C. T. S. De Mello, M. V. De Almeida, and A. M. D. C. Ferreira, “Characterization of N-Boc/Fmoc/Z-N'-formyl-gem-diaminoalkyl Derivatives Using Electrospray Ionization Multi-Stage Mass Spectrometry,” Molecules, vol. 18, no. 12, pp. 14829–14846, Dec. 2013. [Online]. Available: [Link]

-

B. A. Klein, “Solid-State 17O NMR Spectroscopy of Fmoc-Protected Amino Acids,” University of Windsor, 2017. [Online]. Available: [Link]

-

G. G. C. de Souza, L. S. de Almeida, and M. L. A. A. Vasconcellos, “An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media,” RSC Advances, vol. 5, no. 129, pp. 106721–106728, 2015. [Online]. Available: [Link]

-

ResearchGate, “Characterization of Nα-Fmoc-protected ureidopeptides by electrospray ionization tandem mass spectrometry (ESI-MS/MS): Differentiation of positional isomers | Request PDF,” ResearchGate, 2010. [Online]. Available: [Link]

-

ResearchGate, “Infrared spectrum of carbamic acid NH 2 COOH (a) and ammonium carbamate... | Download Scientific Diagram,” ResearchGate, 2014. [Online]. Available: [Link]

-

M. Faserl, K. Golderer, and H. H. Lindner, “Analysis of amino acids by HPLC/electrospray negative ion tandem mass spectrometry using 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) derivatization,” Amino Acids, vol. 46, no. 12, pp. 2795–2804, Dec. 2014. [Online]. Available: [Link]

-

The Royal Society of Chemistry, “Table 2/2b, 1H NMR (in CDCl3),” The Royal Society of Chemistry, 2012. [Online]. Available: [Link]

-

LookChem, “Cas 923012-40-2,this compound,” LookChem. [Online]. Available: [Link]

-

The Royal Society of Chemistry, “1H NMR spectra were recorded at 300 and 400 MHz,” The Royal Society of Chemistry, 2008. [Online]. Available: [Link]

-

UCLA, “IR Spectroscopy Tutorial: Carboxylic Acids,” UCLA Chemistry and Biochemistry. [Online]. Available: [Link]

-

Chemistry LibreTexts, “20.8: Spectroscopy of Carboxylic Acids and Nitriles,” Chemistry LibreTexts, 2024. [Online]. Available: [Link]

-

S. L. Téllez, et al., “Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group,” Methods and Protocols, vol. 6, no. 6, p. 109, Nov. 2023. [Online]. Available: [Link]

-

K. Golderer, M. Faserl, and H. H. Lindner, “Sensitive and Selective Amino Acid Profiling of Minute Tissue Amounts by HPLC/Electrospray Negative Tandem Mass Spectrometry Using 9-Fluorenylmethoxycarbonyl (Fmoc-Cl) Derivatization,” Methods in Molecular Biology, vol. 2030, pp. 365–379, 2019. [Online]. Available: [Link]

-

OpenStax, “20.8 Spectroscopy of Carboxylic Acids and Nitriles,” OpenStax, 2023. [Online]. Available: [Link]

-

National Center for Biotechnology Information, “Development of Fmoc-Protected Bis-Amino Acids toward Automated Synthesis of Highly Functionalized Spiroligomers,” National Center for Biotechnology Information, 2022. [Online]. Available: [Link]

-

Human Metabolome Database, “1H NMR Spectrum (1D, 800 MHz, D2O, predicted) (HMDB0255080),” HMDB. [Online]. Available: [Link]

-

PubChem, “(2S)-2-cyclopropyl-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)acetic acid,” PubChem. [Online]. Available: [Link]

-

Chemical-Suppliers.com, “this compound | CAS 923012-40-2,” Chemical-Suppliers.com. [Online]. Available: [Link]

-

MDPI, “13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions,” MDPI, 2018. [Online]. Available: [Link]

-

ResearchGate, “Vibrational spectroscopic analysis of Fmoc – Phe – Gly: IR spectrum of... | Download Scientific Diagram,” ResearchGate, 2013. [Online]. Available: [Link]

-

Aapptec, “Fmoc-CyclopropylGly-OH [1212257-18-5],” Aapptec. [Online]. Available: [Link]

-

Fondchem, “Acrotein ChemBio-Products-Special Amino Acids,” Fondchem. [Online]. Available: [Link]

-

University of Washington, “Mass Spectrometry and Proteomics,” University of Washington, 2010. [Online]. Available: [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Cas 923012-40-2,this compound | lookchem [lookchem.com]

- 3. scbt.com [scbt.com]

- 4. rsc.org [rsc.org]

- 5. Fmoc-Gly-OH(29022-11-5) 13C NMR [m.chemicalbook.com]

- 6. Fmoc-Gly-OH(29022-11-5) 1H NMR [m.chemicalbook.com]

- 7. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 8. echemi.com [echemi.com]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. msf.ucsf.edu [msf.ucsf.edu]

- 12. (2S)-2-cyclopropyl-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)acetic acid | C20H19NO4 | CID 2761462 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Characterization of Nα-Fmoc-protected ureidopeptides by electrospray ionization tandem mass spectrometry (ESI-MS/MS): differentiation of positional isomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

A Technical Guide to Sourcing and Implementing High-Purity Fmoc-D-cyclopropylglycine in Advanced Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Non-natural Amino Acids in Peptide Therapeutics

The incorporation of non-natural amino acids into peptide sequences is a cornerstone of modern medicinal chemistry, offering a powerful strategy to overcome the inherent limitations of native peptides, such as poor metabolic stability and limited conformational diversity. Among the diverse array of available building blocks, Fmoc-D-cyclopropylglycine has emerged as a particularly valuable tool for designing novel peptide therapeutics with enhanced pharmacological profiles. The unique steric and electronic properties of the cyclopropyl moiety can impart significant advantages, including increased resistance to enzymatic degradation and the ability to induce specific, favorable conformations for target binding. This guide provides a comprehensive overview of commercially available, high-purity this compound, its critical quality attributes, and detailed protocols for its successful incorporation into peptide chains.

Part 1: Sourcing High-Purity this compound: A Comparative Analysis of Commercial Suppliers

The quality of the starting materials is paramount in peptide synthesis. For a specialized amino acid derivative like this compound, ensuring high purity is critical for achieving desired synthesis outcomes and avoiding the introduction of impurities that can complicate purification and biological evaluation. The following table provides a comparative overview of several reputable commercial suppliers of high-purity this compound.

| Supplier | Product Name | CAS Number | Purity Specification | Molecular Formula | Molecular Weight |

| Chem-Impex | This compound | 923012-40-2 | ≥ 99% (HPLC, Chiral purity) | C₂₀H₁₉NO₄ | 337.37 |

| Santa Cruz Biotechnology | This compound | 923012-40-2 | Not specified | C₂₀H₁₉NO₄ | 337.37 |

| Aladdin | This compound | 923012-40-2 | Not specified | C₂₀H₁₉NO₄ | 337.37 |

| NINGBO INNO PHARMCHEM CO.,LTD. | This compound | 923012-40-2 | High-Purity | C₂₀H₁₉NO₄ | 337.37 |

| LookChem | This compound | 923012-40-2 | ≥ 99% (HPLC, Chiral purity) | C₂₀H₁₉NO₄ | 337.37 |

| Chemical-Suppliers.com | This compound | 923012-40-2 | Not specified | C₂₀H₁₉NO₄ | 337.37 |

Note: Purity specifications can vary between lots. It is imperative to request and review the Certificate of Analysis (CoA) for each batch to confirm purity and other quality control parameters.

Part 2: The Structural and Functional Impact of D-cyclopropylglycine in Peptides

The incorporation of D-cyclopropylglycine into a peptide backbone can profoundly influence its three-dimensional structure and, consequently, its biological activity. The cyclopropyl group, being a small, rigid ring, introduces conformational constraints that can stabilize specific secondary structures, such as β-turns or helical motifs. This conformational pre-organization can lead to a lower entropic penalty upon binding to a biological target, resulting in enhanced binding affinity and selectivity.